N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide is a synthetic compound that features a piperazine ring substituted with a 2-fluorophenyl group and an ethyl chain linked to a 3-methylbutanamide moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group through nucleophilic aromatic substitution reactions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the piperazine nitrogen reacts with an appropriate alkyl halide.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the ethyl-substituted piperazine with 3-methylbutanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Acting as an agonist or antagonist at specific receptor sites, modulating their activity.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in key biochemical pathways.
Modulating Signal Transduction: Affecting intracellular signaling cascades, leading to changes in cellular responses.
Comparison with Similar Compounds
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide can be compared with other similar compounds, such as:
N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its pharmacological properties.
N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide: Contains a bromine atom, potentially altering its reactivity and biological activity.
N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-3-methylbutanamide: Substitution with a methyl group, which may influence its binding affinity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological and chemical properties compared to its analogues.
Properties
CAS No. |
1209170-86-4 |
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Molecular Formula |
C17H26FN3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H26FN3O/c1-14(2)13-17(22)19-7-8-20-9-11-21(12-10-20)16-6-4-3-5-15(16)18/h3-6,14H,7-13H2,1-2H3,(H,19,22) |
InChI Key |
DRGBQHXVSSHACW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |
Origin of Product |
United States |
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